molecular formula C8H8BrN B1279588 7-Bromoindoline CAS No. 62813-85-8

7-Bromoindoline

Cat. No.: B1279588
CAS No.: 62813-85-8
M. Wt: 198.06 g/mol
InChI Key: SCMZOGDYYXXXCP-UHFFFAOYSA-N
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Description

7-Bromoindoline is an organic compound with the molecular formula C8H8BrN. It is a brominated derivative of indoline, characterized by the presence of a bromine atom at the 7th position of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoindoline typically involves the bromination of indoline. One common method is the reaction of indoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoindoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromoindoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromoindoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom at the 7th position can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 7-Bromoindoline is unique due to its specific substitution pattern, which can lead to distinct reactivity and properties compared to other brominated indoline derivatives. This makes it a valuable compound for targeted synthesis and applications in various fields .

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMZOGDYYXXXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470253
Record name 7-Bromoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62813-85-8
Record name 7-Bromoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Similarly, the route shown in Scheme 2 below exemplifies synthesis of certain 7-aryl(heteroaryl)-indoline(indole)-1-sulfonamide compounds of the present invention. To synthesize indole-1-sulfonamide compound (9), 1-bromo-2-nitrobenzene (6) is reduced to afford 7-bromo-1H-indole (7), which reacts with 4-methoxyphenylsulfonyl chloride to provide 7-bromo-1-(4-methoxyphenylsulfonyl)-1H-indole (8). The sulfonamide (8), is then treated with an aryl or heteroaryl boronic acid, Pd(PPh3)4, and K2CO3 in toluene/EtOH to afford final compound (9). To synthesize indoline-1-sulfonamide compound (12), 7-bromo-1H-indole (7) is further reduced (with NaCNBH3 and CH3COOH, at room temperature) to afford 7-bromoindoline (10), which reacts with a substituted phenylsulfonyl chloride to provide bromo-indoline-sulfonamide (11). The bromo-indoline-sulfonamide (11) is then treated with an aryl or heteroaryl boronic acid, Pd(PPh3)4, and K2CO3 in toluene/EtOH to afford final compound (12), which can be further modified to obtain compound (13).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic applications of 7-bromoindoline highlighted in the provided research?

A1: The research highlights the versatility of this compound as a building block in organic synthesis. Specifically, it serves as a precursor for:

  • Pyrrolophenanthridine alkaloids: A study demonstrated the synthesis of pyrrolophenanthridine alkaloids and their derivatives using this compound. The process involves an unsymmetrical biaryl coupling between a Grignard reagent derived from N-benzyl-7-bromoindoline and an appropriately substituted (o-methoxyaryl)oxazoline. This leads to an intermediate biaryl that can be converted to the desired pyrrolophenanthridine ring system. []
  • Indole derivatives attached to polyethylene oxides: Researchers used N-benzyl 5-, 6-, and 7-bromoindolines as initiators for the anionic polymerization of ethylene oxide. The resulting indoline derivatives attached to polyethylene oxide were subsequently dehydrogenated to form the corresponding indole derivatives. These indole-polymer conjugates were further modified to obtain tryptamine and indole acetic acid derivatives. []
  • Intramolecular Heck Cyclization: Studies explored the palladium-catalyzed 6-endo-trig intramolecular cyclization of N-acryloyl-7-bromoindolines. This reaction offered a regiochemical variation of the intramolecular Heck reaction, leading to novel cyclic indole derivatives. [, ]

Q2: Are there any studies focusing on the reactivity and regioselectivity of this compound in palladium-catalyzed reactions?

A2: Yes, the provided research delves into the reactivity of this compound in the context of palladium-catalyzed reactions:

  • Palladium-Mediated 6-endo-trig Intramolecular Cyclization: Research specifically investigated the palladium-catalyzed 6-endo-trig intramolecular cyclization of N-acryloyl-7-bromoindolines [, ]. This reaction is noteworthy because it presents a regiochemical variant of the intramolecular Heck reaction. This selectivity likely arises from the electronic and steric influences of the bromine atom and the nitrogen substituent on the indoline ring, guiding the palladium catalyst towards a specific reaction pathway.

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